molecular formula C18H18N2O2S2 B2916303 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea CAS No. 2380040-88-8

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea

Cat. No.: B2916303
CAS No.: 2380040-88-8
M. Wt: 358.47
InChI Key: NVEVKXRPBSXPCU-UHFFFAOYSA-N
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Description

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea is a complex organic compound that features a bithiophene core linked to an ethoxyphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea typically involves multiple steps. One common method is the Stille reaction, which couples organotin compounds with halides.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific conditions for the industrial production of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea are not widely documented, but they would likely follow similar principles used in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides or sulfones, while reduction of the urea group can produce corresponding amines .

Mechanism of Action

The mechanism of action of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The bithiophene core can interact with electron-rich sites, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea is unique due to its combination of a bithiophene core and an ethoxyphenyl urea moiety. This structure provides a balance of electronic properties and functional groups that can be tailored for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-2-22-17-6-4-3-5-16(17)20-18(21)19-10-15-9-14(12-24-15)13-7-8-23-11-13/h3-9,11-12H,2,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEVKXRPBSXPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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